(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone
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Overview
Description
This compound is a complex organic molecule with several functional groups, including an isoxazole ring and a pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine ring. These types of compounds are often found in pharmaceuticals and agrochemicals .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the functional groups present. For example, the isoxazole ring might undergo reactions typical of heterocyclic compounds, while the pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine ring might participate in reactions typical of aromatic compounds .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, solubility, and stability, would likely be determined using various analytical techniques .Scientific Research Applications
Antimicrobial and Anticancer Activity
- Pyrazole Derivatives : A study by Hafez, El-Gazzar, & Al-Hussain (2016) highlights novel pyrazole derivatives exhibiting significant antimicrobial and anticancer activities, surpassing the reference drug doxorubicin in certain cases.
Pharmacokinetics and Drug Formulation
- Precipitation-Resistant Formulation : Research conducted by Burton et al. (2012) discusses the development of a nonionizable, poorly water-soluble compound for treating arrhythmia, focusing on a solubilized, precipitation-resistant formulation to improve bioavailability.
Antimicrobial Agents
- Oxazole and Pyrazoline Derivatives : A study by Katariya, Vennapu, & Shah (2021) emphasizes the synthesis of novel compounds with oxazole, pyrazoline, and pyridine moieties, showing promising antimicrobial activities and potential in overcoming microbial drug resistance.
Crystallography and Molecular Structure
- Isomorphous Structures Analysis : Research by Swamy et al. (2013) focuses on the isomorphous structures of certain pyrazolo[3,4-b]pyridin derivatives, revealing insights into chlorine-methyl exchange and molecular disorders.
Pharmacology and Cardiovascular Research
- Potassium Current Inhibition for Arrhythmia : The study by Finlay et al. (2012) explores dihydropyrazolopyrimidines as selective blockers of ultrarapid potassium current (IKur), indicating their potential for arrhythmia treatment.
Benzimidazole Derivatives Synthesis
- Heterocyclic Compounds Synthesis : Fikry, Ismail, Said, & Hafez (2015) discuss the synthesis of various benzimidazole derivatives, including those involving pyrazolo[4,3-d]pyrimidine, offering insights into novel compound creation (Fikry et al., 2015).
Antiinflammatory and Antibacterial Agents
- Pyrazoline Derivatives Synthesis : A study by Ravula et al. (2016) demonstrates the synthesis of novel pyrazoline derivatives with significant antiinflammatory and antibacterial activities.
Parkinson's Disease Imaging
- PET Agent for LRRK2 Enzyme : The research by Wang et al. (2017) involves the synthesis of a new PET agent, highlighting its potential for imaging the LRRK2 enzyme in Parkinson's disease.
Antiviral Activity
- Antiviral Pyrazole Derivatives : Tantawy, Nasr, El-Sayed, & Tawfik (2012) developed a series of pyrazole derivatives showing strong antiviral activity against herpes simplex virus, signifying potential for antiviral drug development (Tantawy et al., 2012).
Molecular Docking and Antimicrobial Activity
- Pyrazole-1-yl Pyridine Derivatives : A study by Sivakumar et al. (2021) focuses on molecular docking and antimicrobial activities of certain pyrazole-1-yl pyridine derivatives, providing insights into the molecular basis of these activities.
Central Nervous System Depressants
- Novel CNS Depressants : Butler, Wise, & Dewald (1984) discuss the synthesis and structure-activity relationships of novel central nervous system depressants, exploring their potential therapeutic applications (Butler, Wise, & Dewald, 1984).
Mechanism of Action
Properties
IUPAC Name |
[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN5O2/c1-12-9-18-23-10-14-11-26(8-7-17(14)27(18)24-12)21(28)19-13(2)29-25-20(19)15-5-3-4-6-16(15)22/h3-6,9-10H,7-8,11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQBOONMOJGGCNU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=C(CN(CC3)C(=O)C4=C(ON=C4C5=CC=CC=C5Cl)C)C=NC2=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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